An In-depth Technical Guide to rac Methyl Efavirenz: Structure, Properties, and Analytical Considerations
An In-depth Technical Guide to rac Methyl Efavirenz: Structure, Properties, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz is a cornerstone of antiretroviral therapy, widely prescribed for the management of Human Immunodeficiency Virus (HIV) type 1 infection. As a non-nucleoside reverse transcriptase inhibitor (NNRTI), its efficacy is well-established. The purity and stability of the active pharmaceutical ingredient (API) are critical for its safety and effectiveness. This technical guide provides a comprehensive overview of rac Methyl Efavirenz, a potential synthetic impurity and degradation product of Efavirenz. Understanding the chemical structure, properties, and analytical detection of such impurities is paramount in drug development and quality control.
Chemical Structure and Properties
rac Methyl Efavirenz is the N-methylated derivative of Efavirenz. The addition of a methyl group to the nitrogen atom of the benzoxazinone ring distinguishes it from the parent compound.
Chemical Structure:
The chemical structure of rac Methyl Efavirenz is presented below:
Physicochemical Properties:
A summary of the key physicochemical properties of rac Methyl Efavirenz is provided in the table below. These properties are essential for its isolation, characterization, and for understanding its behavior in pharmaceutical formulations.
| Property | Value | Reference |
| Molecular Formula | C15H11ClF3NO2 | [1][2] |
| Molecular Weight | 329.70 g/mol | [2] |
| Appearance | White Solid | [3] |
| Melting Point | 162-165°C | [3] |
| LogP | 3.7683 | [1] |
| Density | 1.484 g/cm³ | [1] |
| Boiling Point | 348.474°C at 760 mmHg | [1] |
| Flash Point | 164.551°C | [1] |
Synthesis and Formation
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Side-reaction during Efavirenz Synthesis: If methylating agents or reagents containing methyl groups are present during the synthesis of Efavirenz, inadvertent N-methylation of the benzoxazinone ring could occur.
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Degradation of Efavirenz: Under certain storage conditions or in the presence of specific excipients, Efavirenz may degrade to form methylated derivatives. Forced degradation studies of Efavirenz have identified numerous degradation products, and while N-methyl Efavirenz is not explicitly named as a primary degradant in the cited studies, its potential formation cannot be ruled out.
Hypothesized Synthetic Route (N-methylation):
A plausible, though unconfirmed, laboratory-scale synthesis of rac Methyl Efavirenz would involve the N-methylation of Efavirenz. A general protocol for such a reaction could be as follows:
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Deprotonation: Efavirenz would be dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), would be added to deprotonate the nitrogen of the carbamate.
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Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), would then be added to the reaction mixture. The deprotonated nitrogen would act as a nucleophile, attacking the methyl group and forming the N-methyl bond.
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Work-up and Purification: The reaction would be quenched with water or an aqueous ammonium chloride solution. The product would then be extracted with an organic solvent, and the organic layer would be washed, dried, and concentrated. The crude product would be purified using a suitable technique, such as column chromatography, to isolate rac Methyl Efavirenz.
Disclaimer: This is a generalized, hypothetical protocol and has not been experimentally validated from the available literature. Appropriate safety precautions must be taken when handling these reagents.
Analytical Methodologies for Detection and Quantification
The detection and quantification of impurities in Efavirenz drug substance and formulations are crucial for quality control. The methods employed are typically stability-indicating, meaning they can separate the API from its degradation products and impurities.
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC is a widely used technique for the analysis of Efavirenz and its related compounds. A typical method would involve:
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Column: A C18 or C8 stationary phase.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), often run in a gradient or isocratic mode.
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Detection: UV detection at a wavelength where both Efavirenz and its impurities have significant absorbance (e.g., 247 nm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
For highly sensitive and specific detection, particularly at trace levels, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. It allows for the identification and quantification of impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: A General HPLC Method for Efavirenz Impurity Profiling
The following is a representative HPLC method adapted from the literature for the analysis of Efavirenz and its impurities. This method would need to be specifically validated for the quantification of rac Methyl Efavirenz.
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Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
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Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: 0.02 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
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Mobile Phase B: Acetonitrile.
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Gradient Program:
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0-10 min: 80% A, 20% B
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10-30 min: Linear gradient to 20% A, 80% B
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30-35 min: Hold at 20% A, 80% B
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35-40 min: Return to initial conditions (80% A, 20% B)
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 247 nm.
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Injection Volume: 20 µL.
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Sample Preparation: Accurately weigh and dissolve the Efavirenz sample in the mobile phase to a known concentration.
Biological Activity and Signaling Pathways
There is currently no available information in the scientific literature regarding the specific biological activity or signaling pathways of rac Methyl Efavirenz. As it is considered an impurity, it has likely not been the subject of extensive pharmacological investigation. The primary concern with such impurities is their potential toxicity. In-silico toxicity prediction tools can be used for an initial assessment of the potential toxicological profile of degradation products.
The biological context of rac Methyl Efavirenz is best understood through the well-characterized mechanism of action and metabolism of its parent compound, Efavirenz.
Efavirenz Mechanism of Action and Metabolism:
Efavirenz is a non-competitive inhibitor of the HIV-1 reverse transcriptase enzyme. It binds to an allosteric site on the enzyme, inducing a conformational change that renders the enzyme inactive and prevents the conversion of viral RNA to DNA.
Efavirenz is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP3A4. The major metabolic pathway is hydroxylation to form 8-hydroxyefavirenz, which is then further metabolized by glucuronidation before excretion.
